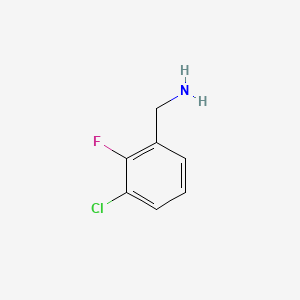

3-Chloro-2-fluorobenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKWZKBLNOCJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378595 | |

| Record name | 3-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-55-3 | |

| Record name | 3-Chloro-2-fluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72235-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloro-2-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of a Halogenated Benzylamine Intermediate

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzylamine

This compound is a critical substituted benzylamine intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring adjacent chloro and fluoro groups on the aromatic ring, imparts specific steric and electronic properties that are leveraged in the design of bioactive compounds. A notable application of this building block is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[1]

The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and process chemists. The primary challenge lies in achieving high yields and purity while managing the chemoselectivity required by the halogen substituents. This guide provides a detailed examination of the two most prevalent and scientifically robust synthetic pathways: the reduction of 3-chloro-2-fluorobenzonitrile and the reductive amination of 3-chloro-2-fluorobenzaldehyde. The discussion emphasizes the causality behind experimental choices, offering insights into why specific reagents and conditions are selected to navigate the complexities of these transformations.

Pathway 1: Reduction of 3-Chloro-2-fluorobenzonitrile

The most direct and frequently employed route to this compound involves the reduction of the corresponding nitrile, 3-chloro-2-fluorobenzonitrile.[2] This transformation of a cyano group to an aminomethyl group can be accomplished through catalytic hydrogenation or by using chemical hydride reagents. The choice of reductant is paramount, as it dictates the reaction's efficiency, functional group tolerance, and safety profile.

Core Reaction Pathway: Nitrile to Amine

Caption: General schematic for the reduction of a nitrile to a primary amine.

Analysis of Reduction Methodologies

1. Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.

-

Expertise & Experience: While seemingly straightforward, catalytic hydrogenation of nitriles can be complicated by the formation of secondary and tertiary amine byproducts. This occurs when the initially formed primary amine attacks the transient imine intermediate.[3] To suppress this side reaction, industrial protocols often include ammonia or ammonium hydroxide in the reaction mixture, which competitively inhibits the primary amine from reacting with the imine.[4] Raney® Nickel (Raney Ni) is a workhorse catalyst for this transformation due to its high activity and relatively low cost.[5] Palladium on carbon (Pd/C) is also used, though care must be taken to avoid dehalogenation, a known side reaction with palladium catalysts under harsh conditions. A milder alternative is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor like 2-propanol or ammonium formate, avoiding the need for high-pressure hydrogen gas and enhancing safety.[5][6]

2. Chemical Hydride Reduction: This approach utilizes stoichiometric hydride reagents to reduce the nitrile.

-

Expertise & Experience: Lithium aluminum hydride (LiAlH₄) is a highly potent and non-selective reducing agent that readily converts nitriles to primary amines.[7][8] Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or diethyl ether) and careful temperature control. Due to its power, LiAlH₄ will reduce many other functional groups, making it suitable for robust substrates but less so for highly functionalized molecules.[7] Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethylsulfide (BH₃·SMe₂), offer a slightly milder alternative to LiAlH₄ and are also highly effective for nitrile reduction.[4] Sodium borohydride (NaBH₄) is typically not strong enough to reduce nitriles on its own. However, its reactivity can be significantly enhanced by co-reagents or catalysts. For instance, the combination of NaBH₄ or KBH₄ with Raney Ni in an alcoholic solvent provides a mild, efficient, and easy-to-handle system that yields primary amines with high selectivity.[3][9]

Data Summary: Comparison of Nitrile Reduction Reagents

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| H₂ / Raney Ni | H₂ gas (pressure), Alcohol, NH₃ | Cost-effective, scalable | Requires pressure equipment, potential for side products |

| Raney Ni / 2-Propanol | Reflux in 2-propanol, KOH | Mild, no H₂ gas needed, safer | Requires excess catalyst, potential imine formation[5] |

| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Highly effective, rapid reaction[8] | Highly reactive, moisture-sensitive, poor chemoselectivity |

| BH₃·THF or BH₃·SMe₂ | THF, reflux | Milder than LiAlH₄, good yields | Unpleasant odor (SMe₂), requires careful handling[4] |

| KBH₄ / Raney Ni | Dry Ethanol, room temp or 50°C | Mild, highly selective, easy workup[3][9] | Requires catalyst preparation/handling |

| Ammonia Borane (AB) | Diethyl ether, 120°C | Catalyst-free, tolerant of functional groups[10] | Requires elevated temperature |

Experimental Protocol: Reduction of 3-Chloro-2-fluorobenzonitrile with KBH₄/Raney Ni

This protocol is adapted from a general procedure for the mild and efficient reduction of nitriles.[3][9]

-

Catalyst Preparation (if not commercially available): To a 6 mol/L aqueous NaOH solution (50 mL), slowly add 10 g of Ni-Al alloy in portions. Stir the mixture at 50°C for 90 minutes. Carefully decant the aqueous layer and wash the remaining Raney Ni catalyst thoroughly with oxygen-free distilled water until the washings are neutral, followed by several washes with absolute ethanol. Store the active catalyst under absolute ethanol.[9]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add potassium borohydride (KBH₄, 4.0 mmol). Suspend the KBH₄ in dry ethanol (25 mL).

-

Addition of Reagents: To the stirred suspension, add the prepared Raney Ni catalyst (approx. 1.0 mmol, moist weight). Finally, add 3-chloro-2-fluorobenzonitrile (1.0 mmol).

-

Reaction Execution: Stir the mixture vigorously at 50°C. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours for aromatic nitriles.[3]

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the Raney Ni catalyst. Wash the filter cake with additional ethanol.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via column chromatography or distillation if necessary.

Pathway 2: Reductive Amination of 3-Chloro-2-fluorobenzaldehyde

An alternative and equally powerful strategy is the reductive amination of 3-chloro-2-fluorobenzaldehyde.[11][12] This one-pot reaction combines an aldehyde with an ammonia source to form an imine (or iminium ion) intermediate, which is then immediately reduced in situ to the desired primary amine.[13] This method avoids the handling of highly toxic nitrile precursors.

Core Reaction Pathway: Aldehyde to Amine

Caption: General schematic for the one-pot reductive amination of an aldehyde.

Analysis of Reductive Amination Protocols

-

Expertise & Experience: The success of a one-pot reductive amination hinges on the choice of reducing agent. The reductant must be selective enough to reduce the iminium ion intermediate much faster than it reduces the starting aldehyde.[14] Standard sodium borohydride (NaBH₄) is often too reactive and will readily reduce the aldehyde, leading to the corresponding alcohol as a major byproduct.

-

Trustworthiness: For this reason, specialized hydride reagents are employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[15] They are less reactive than NaBH₄ and become potent reductants only under slightly acidic conditions, which protonate the imine to form the highly electrophilic iminium ion. This pH-dependent reactivity ensures that only the iminium intermediate is targeted for reduction.[14] NaBH(OAc)₃ is often preferred as it is less toxic than the cyanide-containing NaBH₃CN and is highly effective in halogenated hydrocarbon solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[16]

Data Summary: Comparison of Reductive Amination Reagents

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| NaBH₃CN / NH₄OAc | Methanol, pH 6-7 | Highly selective for iminium ion[14] | Toxic cyanide byproduct, moisture sensitive |

| NaBH(OAc)₃ / NH₄OAc | DCE or DCM, room temp | Non-toxic, mild, highly efficient[16] | Can be slower than other methods |

| H₂ / Catalyst / NH₃ | H₂ gas, Pd/C or Raney Ni | Atom economical, clean | Requires pressure equipment, potential dehalogenation |

| HSiCl₃ / DMF (catalyst) | Toluene or CH₂Cl₂, room temp | High chemoselectivity, tolerates many groups[17] | Trichlorosilane is corrosive and moisture-sensitive |

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is based on established procedures for reductive amination using NaBH(OAc)₃.[15][16]

-

Reaction Setup: To a solution of 3-chloro-2-fluorobenzaldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add ammonium acetate (NH₄OAc, ~5.0 mmol).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 mmol) to the mixture in one portion.

-

Reaction Execution: Continue stirring the reaction at room temperature. Monitor the disappearance of the imine intermediate by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

-

Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.

Conclusion: A Strategic Choice of Synthesis Pathway

Both the reduction of 3-chloro-2-fluorobenzonitrile and the reductive amination of 3-chloro-2-fluorobenzaldehyde represent viable and robust pathways for the synthesis of this compound.

-

The nitrile reduction pathway is often more direct, especially if the nitrile is a readily available starting material. The KBH₄/Raney Ni system offers a particularly attractive combination of mild conditions, high selectivity, and operational simplicity, making it well-suited for laboratory and scale-up applications.[3][9]

-

The reductive amination pathway provides an excellent alternative that avoids the use of nitrile compounds. The use of sodium triacetoxyborohydride has become the gold standard for this transformation, offering high yields and broad functional group compatibility under mild, non-toxic conditions.[15][16]

The ultimate choice of pathway will depend on factors such as the cost and availability of starting materials, required scale, and the specific functional groups present in more complex substrates. Both routes, when executed with an understanding of the underlying chemical principles, provide reliable access to this valuable synthetic intermediate.

References

- Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.

- Wu, B., et al. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.

- Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.

- Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Journal of Organic Chemistry, 87, 16230-16235.

- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry.

- (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal.

- (2014). WO 2014/056465 A1. Google Patents.

- (n.d.). 3-Chloro-2-fluorobenzaldehyde: A Cornerstone in Advanced Organic Synthesis.

- (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts.

- (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.

- (n.d.). REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London.

- (n.d.). 3-Chloro-2-fluorobenzaldehyde 96%. Sigma-Aldrich.

- (2008). United States Patent. Google Patents.

- (2021). 35: Reductive amination. YouTube.

- (n.d.). 3-Chloro-2-fluorobenzonitrile. PubChem.

- (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube.

- (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. PubMed.

- Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast.

- (n.d.). 3-Chloro-2-fluorobenzonitrile 97%. Sigma-Aldrich.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. 3-氯-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 3-Chloro-2-fluorobenzylamine: Boiling Point and Density

Introduction: The Significance of Physical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These fundamental characteristics, such as boiling point and density, are not merely academic data points; they are critical parameters that influence a molecule's journey from laboratory synthesis to clinical application. For a compound like 3-Chloro-2-fluorobenzylamine, a substituted benzylamine that may serve as a key intermediate in the synthesis of pharmacologically active agents, these properties dictate crucial aspects of its handling, purification, formulation, and even its pharmacokinetic profile.[1][2][3]

This technical guide provides an in-depth examination of two core physical properties of this compound: its boiling point and density. We will not only present the empirical data for this compound but also delve into the causality behind the experimental methodologies used for their determination. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, field-proven insights and a robust scientific foundation for the application of these principles.

Core Physical Properties of this compound

The boiling point and density of a compound are intrinsic properties that are dictated by its molecular structure, including molecular weight and intermolecular forces. For this compound, the presence of a polar amine group capable of hydrogen bonding, along with the halogen substituents, results in a relatively high boiling point and a density greater than that of water.

| Physical Property | Value | Conditions |

| Boiling Point | 219.6 °C | at 760 mmHg |

| Density | 1.27 g/cm³ | at 25 °C |

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from the liquid to the gaseous phase.[4][5] Its accurate determination is crucial for purification processes like distillation and for assessing the thermal stability of a compound.[1][6][7] Two common and reliable methods for determining the boiling point of a liquid amine like this compound are the distillation method and the micro-scale Siwoloboff method.

Method 1: Distillation

The distillation method is a classic and highly reliable technique for determining the boiling point of a liquid, especially when a sufficient quantity of the substance is available (typically >5 mL).[8][9] This method also serves as a means of purification.[4][10][11]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[11]

-

Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This stable temperature is the boiling point.[12]

The principle behind this method is the equilibrium between the liquid and vapor phases at a given pressure. The thermometer bulb, when properly positioned in the vapor phase below the side arm of the distillation head, measures the temperature of the vapor that is in equilibrium with the boiling liquid. This ensures an accurate reading, as the liquid itself can become superheated.[4] The continuous distillation of the liquid at a constant temperature validates the purity of the compound; a broad boiling range would indicate the presence of impurities.

Caption: Workflow for Boiling Point Determination by Distillation.

Method 2: Siwoloboff's Method (Micro-scale)

For instances where the sample size is limited, the Siwoloboff method provides an accurate determination of the boiling point with just a small amount of liquid (less than 0.5 mL).[8][13]

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Insertion: Insert a sealed-end capillary tube, with the open end facing down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[14]

-

Data Recording: Stop heating and allow the bath to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[13][15]

This method relies on the principle that the vapor pressure of the liquid inside the capillary tube will equal the external atmospheric pressure at the boiling point. The emergence of a rapid stream of bubbles indicates that the vapor pressure of the sample has exceeded the external pressure. As the apparatus cools, the vapor pressure decreases, and when it equals the external pressure, the liquid is forced into the capillary tube. This precise point of equilibrium provides a sharp and accurate measurement of the boiling point.

Caption: Workflow for Siwoloboff's Micro-Boiling Point Method.

Experimental Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property that is crucial in pharmaceutical formulation and quality control.[16] It influences the solubility of active pharmaceutical ingredients (APIs), the stability of liquid formulations, and the efficiency of manufacturing processes.[16] For liquid compounds like this compound, density can be accurately determined using a pycnometer or a vibrating tube densitometer.

Method 1: Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a known volume.

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume and determine its mass (m_pycnometer).

-

Water Calibration: Fill the pycnometer with deionized water of a known temperature and density (ρ_water) and weigh it (m_total_water). The volume of the pycnometer can be calculated: V = (m_total_water - m_pycnometer) / ρ_water.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with this compound and weigh it (m_total_sample).

-

Density Calculation: The mass of the sample is m_sample = m_total_sample - m_pycnometer. The density of the sample is then calculated as ρ_sample = m_sample / V.

This method's accuracy is rooted in the precise measurement of mass and the use of a vessel with a well-defined volume. The calibration step with a reference liquid of known density (water) at a specific temperature ensures the accuracy of the pycnometer's volume. Consistent results across multiple measurements validate the technique and the purity of the sample.

Caption: Workflow for Density Determination using a Pycnometer.

Method 2: Vibrating Tube Densitometer

Vibrating tube densitometers offer a rapid and highly accurate method for density measurement, requiring only a small sample volume.

-

Calibration: Calibrate the instrument with two standards of known density, typically dry air and deionized water.

-

Sample Injection: Inject a small, bubble-free aliquot of this compound into the instrument's U-shaped tube.

-

Measurement: The instrument measures the oscillation period of the tube containing the sample.

-

Data Output: The density is automatically calculated and displayed by the instrument's software.

The principle of this method is based on the relationship between the mass of the vibrating tube and its oscillation frequency.[17][18] The tube is electronically excited to vibrate at its natural frequency. When the tube is filled with a sample, its total mass changes, leading to a change in the oscillation frequency.[18] This change in frequency is directly proportional to the density of the liquid. The instrument's internal calibration and temperature control ensure high precision and self-validation of the measurements.

Conclusion: The Practical Implications for Drug Development

The precise determination of the boiling point and density of this compound provides critical data for its application in drug development. A well-defined boiling point is essential for developing efficient distillation protocols for purification, ensuring the removal of impurities and residual solvents.[1][6] Density is a key parameter in formulation development, influencing the choice of excipients and solvents to ensure the stability and desired release profile of a potential drug product.[16][19] Furthermore, these physical properties can have an indirect impact on a compound's pharmacokinetic properties, such as its absorption and distribution.[2][20][21] By adhering to the rigorous experimental methodologies outlined in this guide, researchers can ensure the generation of reliable data, thereby facilitating the seamless progression of drug candidates from the laboratory to preclinical and clinical development.

References

- The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2024). Research and Reviews.

- What are the methods used to determine the boiling point of a compound. (2021). LibreTexts.

- Siwoloboff method. (n.d.). Wikipedia.

- Distillation. (n.d.).

- Determination of Boiling Point Using Siwoloboff's Method Instructions. (2025). Filo.

- Why Bulk Density is Important in Pharmaceutical Industry?. (2025). Pharma Topics.

- Integrating Density Measurements into the Pharmaceutical Development Process. (n.d.). Research and Reviews.

- Boiling point: Significance and symbolism. (2025). Wisdomlib.

- Melting and Boiling Points Lab Guide. (n.d.). Scribd.

- Importantance of bulk density. (2021). Pharmaguideline Forum.

- Distillation and Determination of Boiling Point. (n.d.). Alfa Chemistry.

- Simple Distillation and Boiling Point Determination. (n.d.).

- Boiling Point Determin

- Boiling Point Determin

- Determination of Boiling Point (B.P). (n.d.). vijaynazare.weebly.com.

- EU A.

- Explain the importance of bulk density in tablet manufacturing. (2023). Pharma.Tips.

- Siwoloboff Method. (2008). Jeplerts' Blog.

- Video: Boiling Points - Concept. (2020). JoVE.

- Modified Siwoloboff Method to Understand Isobaric Vapor–Liquid Equilibrium. (2024).

- Density Measurement by Vibr

- Vibrating tube densimeter. (1987).

- Vibrating Tube Densitometers Working Principle. (2019).

- Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S.

- Impact of physiochemical properties on pharmacokinetics of protein therapeutics. (2013). PubMed.

- Density Determin

- How does a Density Meter Work?. (n.d.). Drawell.

- Measuring Density with Labor

- 1 density determination by pycnometer. (n.d.). University of Pardubice.

- What are the physicochemical properties affecting drug distribution?. (2025).

- Boiling Point Test. (n.d.). Safety Data Sheet (SDS)

- 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). University of Pardubice.

- 3 Ways to Measure Density Know-How, Hints, and More. (n.d.).

- Determination of Specific Gravity and Density. (n.d.). The Japanese Pharmacopoeia.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Distill

- What is the relationship between boiling point elev

- Physicochemical Properties Of Drugs. (n.d.). Unacademy.

- Lipophilicity and Related Molecular Properties as Determinants of Pharmacokinetic Behaviour. (2025).

- BOILING POINT DETERMIN

- Micro-boiling point measurement. (n.d.). University of Calgary.

- Experiment name / Determination of Boiling point Purpose. (n.d.). University of Technology.

- boiling point. (n.d.).

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

Sources

- 1. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties Of Drugs [unacademy.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. studylib.net [studylib.net]

- 6. Boiling point: Significance and symbolism [wisdomlib.org]

- 7. boiling point - Water Purification [tidjma.tn]

- 8. what are the methods used to determine the boiling point of a compound [qa-dc.gvado.com]

- 9. chemconnections.org [chemconnections.org]

- 10. scribd.com [scribd.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 15. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 16. rroij.com [rroij.com]

- 17. scribd.com [scribd.com]

- 18. instrumentationtools.com [instrumentationtools.com]

- 19. pharmatopics.com [pharmatopics.com]

- 20. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

molecular weight and formula of 3-Chloro-2-fluorobenzylamine

An In-depth Technical Guide to 3-Chloro-2-fluorobenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic amine that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a benzylamine core substituted with both chlorine and fluorine atoms at specific positions on the benzene ring, imparts unique chemical properties that are highly sought after in the fields of medicinal chemistry and materials science. The presence and positioning of these halogens significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's core properties, outlining a logical synthetic pathway, discussing its characterization, and exploring its applications, with a strong emphasis on safety and handling protocols.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its appropriate use in experimental design, reaction modeling, and safety assessments.

| Property | Value | Source |

| Chemical Formula | C₇H₇ClFN | [1][2][3] |

| Molecular Weight | 159.59 g/mol | [2][3] |

| CAS Number | 72235-55-3 | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 219.6 °C at 760 mmHg | [4] |

| Density | 1.27 g/cm³ | [4] |

| Flash Point | 86.6 °C | [4] |

| Refractive Index | 1.5405 | [4] |

| IUPAC Name | (3-chloro-2-fluorophenyl)methanamine | [3] |

Molecular Structure Diagram

The diagram below illustrates the two-dimensional structure of this compound, highlighting the spatial relationship of the chloro, fluoro, and aminomethyl substituents on the benzene ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing this compound involves the reduction of the corresponding nitrile, 3-chloro-2-fluorobenzonitrile. This method is favored for its high efficiency and the commercial availability of the starting material.

Proposed Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitrile Reduction

-

Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Preparation: A solution of a suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is prepared in an anhydrous ether solvent like Tetrahydrofuran (THF) within the reaction flask and cooled in an ice bath.

-

Causality Insight: LiAlH₄ is a powerful, non-selective reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

-

Substrate Addition: 3-Chloro-2-fluorobenzonitrile, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Trustworthiness Principle: This specific quenching procedure (Fieser method) is a self-validating system designed to safely neutralize excess LiAlH₄ and precipitate aluminum salts as a granular solid, which is easily filtered.

-

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic techniques. Spectroscopic data for this compound is available from various chemical suppliers and databases.[5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aminomethyl protons (-CH₂NH₂) as a singlet (or a broad singlet for the -NH₂ protons) and complex multiplets in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven distinct carbon signals, with the C-F and C-Cl signals exhibiting characteristic splitting patterns and chemical shifts due to the influence of the halogens.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 159.59 g/mol , along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine group (around 3300-3400 cm⁻¹) and C-H stretching for the aromatic ring.

Applications in Drug Development and Medicinal Chemistry

The unique substitution pattern of this compound makes it a highly valuable scaffold in medicinal chemistry. The introduction of fluorine and chlorine atoms can significantly alter a drug candidate's properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.[6]

-

Binding Affinity and Lipophilicity: Fluorine can enhance binding to target proteins through favorable electrostatic interactions and can modulate the molecule's lipophilicity, which is crucial for membrane permeability and bioavailability.[6]

-

Analogue Synthesis: As a primary amine, it is a versatile precursor for synthesizing a wide range of derivatives, including amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs).

A closely related compound, 3-Chloro-2-fluorobenzoic acid, is utilized as a key intermediate in the synthesis of potent Aurora A kinase inhibitors, which are a class of anti-cancer agents.[7] This highlights the pharmaceutical relevance of the 3-chloro-2-fluoro substitution pattern, suggesting that this compound is a prime candidate for constructing libraries of novel compounds for screening against various biological targets.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[3][8]

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[3][8][9] It is also considered toxic or harmful if swallowed.[3][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.[9][11]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[12] If inhalation risk is high, a NIOSH/MSHA-approved respirator should be used.[11]

-

-

First Aid Measures:

-

If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9][12]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is noted to be air-sensitive and should be stored under an inert atmosphere.[13]

Conclusion

This compound is a key chemical intermediate with a unique structural profile that lends itself to diverse applications, particularly in the synthesis of novel pharmaceutical compounds. Its halogenated structure provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its physicochemical properties, synthetic routes, and stringent safety protocols is paramount for its effective and safe utilization in research and development.

References

-

PubChem. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614. [Link]

-

iChemical. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3. [Link]

-

This compound - SAFETY DATA SHEET. [Link]

-

PubChem. 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539. [Link]

-

LookChem. This compound cas no.72235-55-3. [Link]

-

Cheméo. 3-Chloro-2-fluorobenzoic acid, 4-benzyloxyphenyl ester. [Link]

Sources

- 1. CAS 72235-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3 - iChemical [ichemical.com]

- 5. This compound(72235-55-3) 1H NMR spectrum [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.be [fishersci.be]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. henankerui.lookchem.com [henankerui.lookchem.com]

An In-depth Technical Guide on the Solubility Characteristics of 3-Chloro-2-fluorobenzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Chloro-2-fluorobenzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and the principles of intermolecular forces. Furthermore, it outlines a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate process development, formulation, and chemical synthesis.

Introduction: The Critical Role of Solubility in Chemical Applications

This compound is a substituted aromatic amine whose utility in organic synthesis is significant.[1] The presence of chlorine and fluorine atoms on the benzene ring, coupled with the reactivity of the benzylamine moiety, makes it a versatile building block.[1] Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

This guide will first delve into the theoretical underpinnings that govern the solubility of this compound, followed by a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7ClFN | [2][3] |

| Molecular Weight | 159.59 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Density | 1.27 g/cm³ | [4][5] |

| Boiling Point | 219.6 °C at 760 mmHg | [4][5] |

| Flash Point | 86.6 °C | [4][5] |

| IUPAC Name | (3-chloro-2-fluorophenyl)methanamine | [2] |

Structural Analysis and Intermolecular Forces

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[6] The key structural features of this compound that influence its solubility are:

-

Polar Amine Group (-CH₂NH₂): The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[1] This imparts a significant degree of polarity to the molecule.

-

Aromatic Benzene Ring: The benzene ring is inherently nonpolar and capable of engaging in π-π stacking and van der Waals interactions.

-

Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms induce dipole moments in the C-Cl and C-F bonds, increasing the overall polarity of the molecule. The presence of halogens can influence the molecule's solubility profile.[7][8]

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding. Due to the presence of the amine group, this compound is expected to exhibit good solubility in polar protic solvents like alcohols. Its solubility in water is likely to be limited due to the hydrophobic nature of the substituted benzene ring. Unsubstituted benzylamine is described as miscible with water, but the halogen substituents on the ring of this compound likely reduce its aqueous solubility.[9][10]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments but do not have hydrogen bond-donating capabilities. The polarity of this compound suggests it will be soluble in these solvents through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar benzene ring will promote solubility in nonpolar solvents. However, the polar amine and halogen groups will counteract this. Therefore, moderate to low solubility is anticipated in nonpolar solvents. Diethyl ether, with its slight polarity, may be a better solvent than alkanes like hexane.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process design. The following section provides a detailed protocol for determining the solubility of this compound.

Materials and Equipment

-

This compound (ensure purity is known)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane, dichloromethane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow: Equilibrium Solubility Method

The equilibrium solubility method is a robust technique for determining the saturation solubility of a compound in a given solvent at a specific temperature.[11]

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., methanol) to create a calibration curve for the analytical method (HPLC or GC).

-

Sample Preparation:

-

Into a series of vials, add an excess amount of this compound. The key is to have undissolved solute present after equilibration.

-

To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent being tested.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

After the equilibration period, remove the vials and allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Using the concentration obtained from the analysis and accounting for the dilution factor, calculate the solubility of this compound in the specific solvent at the tested temperature. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Causality and Self-Validation in the Protocol

-

Use of Excess Solute: Adding an excess of the compound ensures that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved material at the end of the experiment is a visual confirmation that saturation was achieved.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Extended Equilibration Time: Allowing 24-48 hours for equilibration ensures that the dissolution process has reached a steady state.

-

Filtration of Supernatant: Filtering the sample before analysis is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of the solubility.

-

Calibrated Analytical Method: The use of a calibrated analytical method like HPLC or GC ensures that the concentration measurement is accurate and reliable.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[12][13] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12] Ensure that an eyewash station and safety shower are readily accessible.[12]

Conclusion

References

- This compound - SAFETY DATA SHEET. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3 - iChemical. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- This compound - SynQuest Laboratories. (n.d.).

- (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem. (n.d.).

- This compound | 72235-55-3 - ChemicalBook. (2025, September 25).

- CAS 72235-55-3: this compound | CymitQuimica. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. (2004, January 9). PubMed.

- Benzylamine - Sciencemadness Wiki. (2025, February 12).

- Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem. (n.d.). NIH.

- This compound | CAS 72235-55-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. (n.d.). MDPI.

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).

- An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives - Benchchem. (n.d.).

- Benzylamine - Wikipedia. (n.d.).

- This compound - CAS Database - ChemNet. (n.d.).

- 3-Fluorobenzylamine 97 100-82-3 - Sigma-Aldrich. (n.d.).

- 3-Chloro-4-fluorobenzylamine | C7H7ClFN | CID 144539 - PubChem. (n.d.).

- Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes - Semantic Scholar. (n.d.).

- Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies. (2025, March 3). PubMed.

- Effects Of Halogen Substituents Research Articles - Page 1 - R Discovery. (n.d.).

- Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes. (2025, August 9). ResearchGate.

Sources

- 1. CAS 72235-55-3: this compound | CymitQuimica [cymitquimica.com]

- 2. (3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3 - Chloro - 2 - fluorobenzylamine, CAS No. 72235-55-3 - iChemical [ichemical.com]

- 5. This compound | 72235-55-3 [chemnet.com]

- 6. chem.ws [chem.ws]

- 7. benchchem.com [benchchem.com]

- 8. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 10. Benzylamine - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. fishersci.be [fishersci.be]

- 13. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-2-fluorobenzylamine

This guide provides a comprehensive overview of the essential safety and handling precautions for 3-Chloro-2-fluorobenzylamine (CAS No. 72235-55-3), a halogenated benzylamine derivative utilized in pharmaceutical and agrochemical research and development. As a corrosive and potentially toxic substance, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous chemical, primarily due to its corrosive nature. Direct contact can cause severe skin burns and serious eye damage. Inhalation of its vapors or mists may lead to respiratory irritation. While comprehensive toxicological data is limited, the primary hazards are associated with its corrosive properties.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

-

Specific target organ toxicity (single exposure), Respiratory system: Category 3

-

Acute toxicity, oral (potential): Harmful if swallowed

The presence of the amine functional group contributes to its basicity and reactivity, while the halogen substituents can influence its metabolic pathways and toxicological profile. The causality behind its corrosivity lies in its ability to react with and denature proteins and lipids in tissues upon contact, leading to rapid cellular damage.

Summary of Physicochemical and Toxicological Data:

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClFN | |

| Molecular Weight | 159.59 g/mol | |

| Appearance | Colorless to light yellow or green liquid | |

| Boiling Point | 219.6 °C at 760 mmHg | |

| Flash Point | 86.6 °C | |

| Density | 1.27 g/cm³ | |

| Vapor Pressure | 0.119 mmHg at 25°C | |

| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation |

Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards of this compound, stringent exposure controls are necessary. The primary objective is to prevent any direct contact with the substance.

Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. The fume hood provides a physical barrier and ensures that any vapors are safely exhausted.

Personal Protective Equipment (PPE): The selection of appropriate PPE is critical for preventing contact. The following should be considered mandatory:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. Due to the severe corrosive nature of the compound, a full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are essential. While nitrile gloves may be suitable for incidental contact, butyl rubber gloves are recommended for extended handling. It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Protective Clothing: A chemically resistant lab coat or apron must be worn. For procedures with a high risk of splashes, a full-body chemical-resistant suit may be necessary. All protective clothing should be removed before leaving the laboratory.

-

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.

The rationale for this multi-layered PPE approach is to create redundant barriers to exposure, ensuring that a failure in one layer of protection does not result in direct contact with the hazardous chemical.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling:

-

Always handle this compound within a chemical fume hood.

-

Avoid all personal contact, including inhalation of vapors.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

-

Use compatible, corrosion-resistant tools such as scoops or shovels for transferring the substance.

-

Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.

-

Keep containers tightly sealed to prevent the release of vapors and absorption of moisture.

-

Store below eye level to minimize the risk of spills and splashes during retrieval.

-

Segregation is critical: Store this compound away from incompatible materials such as:

-

Strong oxidizing agents

-

Strong acids

-

Acid chlorides

-

Acid anhydrides The amine group can react exothermically with acids, and the overall compound can be reactive with oxidizing agents, creating a potential for a hazardous reaction.

-

Spill, Leak, and Disposal Procedures

In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills, if you are trained and have the appropriate PPE, you can proceed with cleanup.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials.

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable neutralizing agent (a dilute solution of a weak acid like acetic acid can be used, followed by copious amounts of water), but only if you are trained in this procedure.

Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of the material in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.

First Aid Measures

Immediate medical attention is required for any exposure to this compound.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15-30 minutes, preferably under a safety shower. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

It is crucial to show the Safety Data Sheet (SDS) to the attending medical personnel.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

References

- This compound - SAFETY DATA SHEET. (2024, March 15). [Source Redacted for Privacy]

-

This compound, CAS No. 72235-55-3. iChemical. [Link]

-

(3-Chloro-2-fluorophenyl)methanamine | C7H7ClFN | CID 2773614. PubChem. [Link]

- SAFETY D

-

BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Loba Chemie. [Link]

- SAFETY D

-

Safety Data Sheet. MG Chemicals. [Link]

-

Understanding the Chemical Properties of 3-Chloro-2-Fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

The Halogen Dance: A Strategic Guide to Chlorine and Fluorine in Modern Drug Discovery

An in-depth technical guide on the role of chlorine and fluorine in modifying chemical behavior for researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a foundational tactic in contemporary medicinal chemistry. This guide provides a deep dive into the nuanced and often contrasting roles these elements play in modulating the chemical and biological behavior of drug candidates. We will dissect the fundamental principles governing their influence on physicochemical properties, metabolic stability, and target engagement. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the distinct properties of chlorine and fluorine to engineer safer, more potent, and highly specific therapeutics.

Introduction: Beyond Isosterism – A Tale of Two Halogens

The practice of introducing halogens into bioactive molecules is a well-established strategy for optimizing pharmacological profiles. While often grouped together, chlorine and fluorine offer a study in contrasts. Their unique atomic and electronic characteristics translate into distinct and predictable effects on a molecule's journey through the body. This guide moves beyond a simplistic view, offering a detailed, mechanism-driven exploration of how to strategically deploy these powerful chemical tools.

The Foundational Dichotomy: A Comparative Analysis of Chlorine and Fluorine

The divergent influence of chlorine and fluorine on molecular behavior is rooted in their intrinsic atomic properties. Fluorine, as the most electronegative element, is compact and forms highly polarized, strong covalent bonds. Chlorine, though also electronegative, is significantly larger and more polarizable, enabling it to participate in a broader array of non-covalent interactions.

| Property | Fluorine (F) | Chlorine (Cl) | Implication in Drug Design |

| Van der Waals Radius (Å) | 1.47 | 1.75 | Chlorine introduces greater steric bulk, influencing molecular shape and fit. |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine exerts a powerful inductive electron-withdrawing effect. |

| Polarizability (ų) | 0.56 | 2.18 | Chlorine's diffuse electron cloud makes it a more effective participant in halogen bonding. |

| C-X Bond Energy (kcal/mol) | C-F: ~110 | C-Cl: ~81 | The exceptional strength of the C-F bond is a key factor in enhancing metabolic stability. |

| Hydrophobicity (Hansch parameter, π) | π(F) = +0.14 | π(Cl) = +0.71 | Chlorine contributes more significantly to a molecule's lipophilicity. |

This comparative data provides the framework for understanding the strategic choices made in medicinal chemistry when selecting between these two halogens.

Modulating Physicochemical Properties: The Domino Effect of Halogenation

The introduction of chlorine or fluorine can profoundly reshape a molecule's physicochemical landscape, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Aqueous Solubility

A molecule's lipophilicity, often quantified by its partition coefficient (logP), is a critical determinant of its ability to cross biological membranes. Halogenation is a common strategy to increase lipophilicity.

-

Chlorine: With a substantial Hansch hydrophobicity parameter (π) of +0.71, the addition of a chlorine atom markedly increases a molecule's lipophilicity. This can improve membrane permeability but may also elevate the risk of off-target effects and metabolic liabilities.

-

Fluorine: The impact of fluorine on lipophilicity is more subtle. A single fluorine atom has a modest π value of +0.14. However, the introduction of multiple fluorine atoms, as in a trifluoromethyl (-CF3) group, can significantly increase lipophilicity. Strategic positioning of fluorine can also create localized polar regions on a molecular surface, sometimes improving solubility.

Acidity and Basicity (pKa) Modification

The potent inductive effect of fluorine makes it a powerful tool for tuning the pKa of nearby functional groups.

-

Fluorine's Inductive Prowess: By withdrawing electron density through the sigma bond network, fluorine can dramatically increase the acidity of a proton. This is exemplified by the shift in pKa from 4.76 for acetic acid to 0.23 for trifluoroacetic acid. This pKa modulation is crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility, membrane transport, and target binding.

-

Chlorine's Milder Touch: While also an electron-withdrawing group, chlorine's inductive effect is less pronounced. Consequently, its ability to modulate pKa is more moderate compared to fluorine.

Caption: Comparative pKa modulation by fluorine and chlorine.

Fortifying Against Metabolism: The "Teflon Shield" of Fluorine

A primary application of fluorine in drug design is its ability to block metabolic oxidation. The formidable strength of the carbon-fluorine (C-F) bond renders it highly resistant to cleavage by cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Blocking Metabolic "Hotspots"

Experimental Protocol: In Vitro Metabolic Stability Assessment

-

System Preparation: Human liver microsomes are prepared and characterized for their total protein and CYP enzyme content.

-

Incubation: The test compound (both the parent molecule and its halogenated analog) is incubated with the liver microsomes in the presence of the cofactor NADPH at 37°C.

-

Time-Course Sampling: Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is terminated by the addition of an organic solvent, such as ice-cold acetonitrile, which also precipitates the proteins.

-

Quantitative Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is plotted over time, and from this, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated. A longer half-life is indicative of enhanced metabolic stability.

By strategically substituting a hydrogen atom with a fluorine atom at a known site of metabolic attack, the pharmacokinetic profile of a drug candidate can be dramatically improved.

Caption: Fluorine's role in blocking CYP450-mediated metabolism.

Sculpting Target Interactions: The Nuances of Molecular Recognition

The introduction of chlorine or fluorine can profoundly influence a molecule's binding affinity and selectivity for its biological target.

The Halogen Bond: Chlorine's Ace in the Hole

A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the Lewis acid) and a Lewis base, such as a carbonyl oxygen or an aromatic ring in a protein. The strength of this interaction is directly related to the polarizability of the halogen. Owing to its larger size and more diffuse electron cloud, chlorine is a significantly more potent halogen bond donor than fluorine. The formation of a well-placed halogen bond can anchor a ligand in a binding pocket, substantially increasing its potency and selectivity.

Fluorine's Subtle yet Powerful Influence

While not a strong halogen bond donor, fluorine's impact on target binding is multifaceted:

-

Conformational Constraint: The steric bulk and electronic properties of fluorine can alter the conformational preferences of a molecule. For example, fluorination can favor a specific torsional angle, pre-organizing the ligand for optimal binding.

-

Electrostatic Steering: The highly polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with complementary polar regions within the protein's binding site. These interactions can contribute significantly to the overall binding energy.

Caption: Contrasting modes of target interaction for chlorine and fluorine.

Conclusion: A Strategic Choice, Not an Interchangeable Part

In the intricate dance of drug design, chlorine and fluorine are not interchangeable partners. The choice between them is a strategic decision based on a deep understanding of their distinct chemical personalities. Chlorine, with its significant steric presence and polarizability, is the go-to element for establishing potent halogen bonds and substantially increasing lipophilicity. Fluorine, defined by its extreme electronegativity and the unparalleled strength of the C-F bond, is the surgeon's scalpel for blocking metabolic pathways and fine-tuning local electronic environments.

The rational application of these halogens, grounded in the principles outlined in this guide, empowers medicinal chemists to sculpt molecules with enhanced efficacy, improved safety profiles, and optimized pharmacokinetic properties, ultimately accelerating the journey from the laboratory to the clinic.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Halogen Bonds in Medicinal Chemistry and Drug Discovery Source: Chemical Reviews URL: [Link]

-

Title: The Use of Halogen Bonds in Drug Design Source: Future Medicinal Chemistry URL: [Link]

-

Title: Physicochemical and Biomimetic Properties for Early ADME-Tox Profiling Source: In Drug Discovery and Development, Chapter 10, pp 265-298 URL: [Link]

-

Title: In vitro approaches to predict human metabolism and disposition Source: In DMPK in Drug Discovery, pp 1-24 URL: [Link]

Methodological & Application

The Strategic deployment of 3-Chloro-2-fluorobenzylamine and its Derivatives in Modern Pharmaceutical Synthesis

In the landscape of contemporary drug discovery and development, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of synthetic intermediates, halogenated benzylamines, and their precursors represent a critical class of reagents. This technical guide focuses on the application of the 3-chloro-2-fluorobenzyl moiety, a structural motif of significant interest, in the synthesis of complex pharmaceutical agents. While direct, large-scale applications of 3-Chloro-2-fluorobenzylamine (CAS: 72235-55-3) are not extensively documented in the public literature for specific marketed drugs, its corresponding derivatives, particularly the benzyl halides, are pivotal in the synthesis of key therapeutics. This guide will provide detailed application notes and protocols for the use of the 3-chloro-2-fluorobenzyl scaffold in the synthesis of the HIV-1 integrase inhibitor, Elvitegravir, and a novel class of Aurora A kinase inhibitors. Furthermore, a representative protocol for the synthetic utilization of this compound in discovery chemistry will be presented.

The Physicochemical Advantage of the 3-Chloro-2-fluorobenzyl Moiety

The strategic incorporation of chlorine and fluorine atoms onto the benzyl ring imparts a unique combination of steric and electronic properties to the molecule. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional point for molecular interaction and can influence the overall electronic nature of the ring. This distinct substitution pattern makes the 3-chloro-2-fluorobenzyl group a valuable component in the design of targeted therapies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72235-55-3[1] |

| Molecular Formula | C₇H₇ClFN[1] |

| Molecular Weight | 159.59 g/mol [1] |

| Appearance | Clear, colorless liquid |

| Boiling Point | Not readily available |

| Solubility | Soluble in most organic solvents |

Application Note I: Synthesis of a Key Precursor for Elvitegravir via Negishi Coupling

Elvitegravir is a potent HIV-1 integrase inhibitor used in combination antiretroviral therapy. A critical step in its synthesis involves the introduction of the 3-chloro-2-fluorobenzyl group onto a quinolone backbone. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction using 3-chloro-2-fluorobenzylzinc bromide.[2][3][4]

Mechanistic Rationale

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a catalytic cycle involving an organopalladium species. The key steps include oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of an organozinc reagent offers a good balance of reactivity and functional group tolerance.